Cyclo(RADfK)
Overview
Description
Cyclo(RADfK) is a selective ligand for the integrin alpha(v)beta(3). It has been extensively used in research, therapy, and diagnosis of neoangiogenesis, which is the formation of new blood vessels . This compound is also used as a negative control for the cyclo(-RGDfK-), the RGD peptide, which are modulators of cell adhesion recognized by several members of the integrin family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(RADfK) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Cyclo(RADfK) is cyclo(-Arg-Ala-Asp-D-Phe-Lys-) .
Industrial Production Methods
Industrial production of Cyclo(RADfK) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RADfK) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Involving the amino acid residues, particularly those containing sulfur.
Substitution: Reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the specific reaction.
Major Products
The major products formed from these reactions include smaller peptide fragments, oxidized amino acids, and substituted peptides .
Scientific Research Applications
Cyclo(RADfK) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and integrin binding.
Medicine: Explored for its potential in cancer therapy, particularly in targeting tumor angiogenesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Cyclo(RADfK) exerts its effects by binding selectively to the integrin alpha(v)beta(3). This interaction modulates cell adhesion, migration, and signaling pathways involved in angiogenesis. The compound acts as a competitive inhibitor, blocking the binding of natural ligands to the integrin and thereby inhibiting angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- Cyclo(-RGDfK-)
- Roxifiban acetate
- Alpha7beta1 integrin modulator-1
- Leukadherin-1
Uniqueness
Cyclo(RADfK) is unique due to its specific sequence and structure, which confer selective binding to the integrin alpha(v)beta(3). This selectivity makes it a valuable tool in research and therapeutic applications, particularly in the study and treatment of angiogenesis-related diseases .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHXHGBDFBWOX-BWUHRYBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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